3-Hydroxy Agomélatine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Hydroxy Agomelatine involves complex chemical reactions. A novel synthesis approach for agomelatine, which indirectly relates to the production of 3-Hydroxy Agomelatine, includes steps such as borane reduction, semipinacol rearrangement, aldoxime formation, and Ra-Ni hydrogenation/acetylation (Markl & Zlotos, 2011). Another method involves diazotization-iodination, formylation, C–C bond formation by nitroaldol, and N-acetylation starting from 8-aminonaphthalen-2-ol (Kandagatla et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy Agomelatine, like its parent compound agomelatine, is characterized by complex interactions and bonds. Agomelatine forms cocrystals with various coformers, suggesting a versatile molecular structure that can interact with different molecules to improve its solubility and pharmacokinetic profile. The molecular structure also includes significant hydrogen bonding and π-π interactions, contributing to its physical and chemical properties (Yan et al., 2012).

Chemical Reactions and Properties

Agomelatine and by extension, 3-Hydroxy Agomelatine, undergo various chemical reactions, highlighting their reactive nature and chemical properties. The metabolite's formation itself is indicative of agomelatine's metabolic pathway, involving oxidation and hydroxylation processes. Moreover, the interaction of agomelatine with reactive oxygen species to form products like C3HOM, an immediate product of melatonin's interaction with ROS, showcases its potential antioxidative properties (Tan et al., 2014).

Applications De Recherche Scientifique

Traitement du trouble dépressif majeur (TDM)

L'agomélatine, le composé parent de la 3-Hydroxy Agomélatine, a été utilisée dans le traitement du trouble dépressif majeur (TDM). Une étude multicentrique, randomisée et contrôlée a démontré l'efficacité clinique et l'innocuité de l'agomélatine pour améliorer les symptômes chez les patients atteints de TDM . L'étude a fourni davantage de preuves scientifiques pour le traitement de la dépression, offrant des options thérapeutiques plus efficaces pour les patients .

Régulation du rythme circadien

L'agomélatine a montré un potentiel dans la régulation des perturbations du rythme circadien chez les patients atteints de TDM . Les perturbations du rythme circadien sont souvent associées à divers troubles psychiatriques, y compris le TDM, et leur régulation peut contribuer au traitement global de ces affections .

Études de bioéquivalence

La this compound, ainsi que l'agomélatine et la 7-desméthylagomélatine, a été utilisée dans des études de bioéquivalence . Ces études sont essentielles dans le développement de médicaments génériques, en garantissant qu'ils sont thérapeutiquement équivalents à leurs homologues de marque .

Recherche pharmacocinétique

Le composé a également été utilisé dans la recherche pharmacocinétique . Comprendre la pharmacocinétique d'un médicament, y compris son absorption, sa distribution, son métabolisme et son excrétion, est essentiel dans le développement de médicaments et la pratique clinique .

Chimie analytique

La this compound a été utilisée dans le développement et la validation de méthodes analytiques . Ces méthodes sont essentielles dans divers domaines de la recherche et de l'industrie, notamment le développement de médicaments, le contrôle de la qualité et l'analyse médico-légale

Mécanisme D'action

Target of Action

3-Hydroxy Agomelatine, a metabolite of Agomelatine, is known to interact with melatonin MT1 and MT2 receptors as a potent agonist, and with serotonin 5-HT2C receptors as a neutral antagonist . These receptors play a crucial role in the regulation of mood, anxiety, and circadian rhythms .

Mode of Action

The compound’s interaction with its targets leads to a unique synergistic action. The activation of melatonin receptors and the simultaneous blocking of 5-HT2C receptors result in a range of psychotropic effects . The existence of heteromeric complexes of MT1 and MT2 with 5-HT2C receptors at the cellular level may explain how these two properties of 3-Hydroxy Agomelatine translate into a synergistic action .

Biochemical Pathways

3-Hydroxy Agomelatine affects multiple cellular pathways. It leads to increases in hippocampal proliferation, maturation, and survival through the modulation of various cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also affects key targets such as early genes and kinases .

Pharmacokinetics

Agomelatine undergoes extensive first-pass hepatic metabolism, resulting in the formation of 3-Hydroxy Agomelatine . The compound displays irregular absorption profiles and large interindividual variability (IIV) and interoccasion variability of pharmacokinetics . The intrinsic clearance of Agomelatine has an estimated IIV of 130.8% and interoccasion variability of 28.5% .

Result of Action

The molecular and cellular effects of 3-Hydroxy Agomelatine’s action are significant. It resynchronizes circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also increases noradrenaline and dopamine release specifically in the frontal cortex and has no influence on the extracellular levels of serotonin . Furthermore, it has been shown to decrease the protein levels of trigger Toll-like receptor (TLR4)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway components together with nucleotide-binding domain, leucine-rich-containing family, pyrin domain–containing-3 (NLRP3) inflammasome components .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Agomelatine can be influenced by environmental factors such as the presence of liver disease. For instance, portosystemic shunting associated with liver disease might lead to significant alterations of Agomelatine pharmacokinetics, and lead to substantially increased exposure .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Hydroxy Agomelatine has been found to act as a 5-HT2C receptor antagonist, with an IC50 of 3.2 μM and a Ki of 1.8 μM . This suggests that 3-Hydroxy Agomelatine interacts with 5-HT2C receptors, potentially influencing the activity of these proteins and impacting biochemical reactions within the cell .

Cellular Effects

Its parent compound, Agomelatine, has been shown to have effects on various types of cells and cellular processes . For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways

Molecular Mechanism

It is known to act as an antagonist at 5-HT2C receptors . This suggests that it may exert its effects at the molecular level by binding to these receptors and inhibiting their activity .

Temporal Effects in Laboratory Settings

One study showed that Agomelatine demonstrated faster efficacy within 2 weeks compared to SSRIs

Dosage Effects in Animal Models

One study showed that Agomelatine treatment significantly improved depression-like behavior in mice

Metabolic Pathways

It is known that Agomelatine undergoes extensive first-pass hepatic metabolism

Transport and Distribution

It is known that Agomelatine undergoes extensive first-pass hepatic metabolism, suggesting that it may be transported and distributed within the liver .

Subcellular Localization

It is known that Agomelatine is localized within the endoplasmic reticulum (ER) and also within spherical, vesicular structures located in the cytoplasm

Propriétés

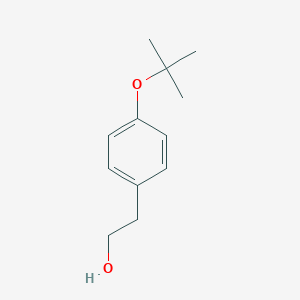

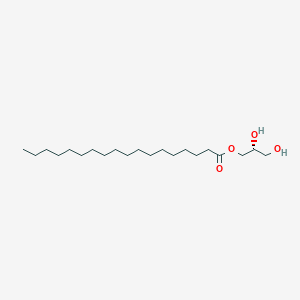

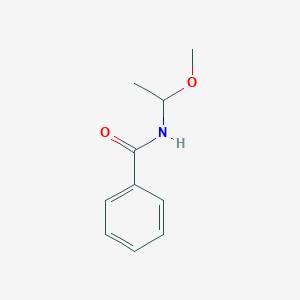

IUPAC Name |

N-[2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBOOVHTBZRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of developing a sensitive analytical method for 3-Hydroxy Agomelatine in the context of Agomelatine research?

A: 3-Hydroxy Agomelatine is a key metabolite of the antidepressant drug Agomelatine. Developing a sensitive and accurate analytical method, like the LC-MS/MS method described in the paper [], is crucial for several reasons:

Q2: What specific challenges did the researchers address in developing the LC-MS/MS method for 3-Hydroxy Agomelatine analysis?

A: The paper [] highlights the need for a highly sensitive and specific method for analyzing 3-Hydroxy Agomelatine in human plasma. This is due to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)